2-fluoro-3-methoxy-N-[3-(2-oxoazetidin-1-yl)phenyl]benzamide
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Overview
Description
2-fluoro-3-methoxy-N-[3-(2-oxoazetidin-1-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a fluoro group at the 2-position, a methoxy group at the 3-position, and a phenyl ring substituted with an oxoazetidinyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-3-methoxy-N-[3-(2-oxoazetidin-1-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Fluoro-Methoxy Benzene Intermediate: The starting material, 2-fluoro-3-methoxybenzaldehyde, is prepared through the selective fluorination and methoxylation of benzaldehyde.
Azetidinone Formation: The azetidinone ring is introduced by reacting the intermediate with an appropriate azetidinone precursor under suitable conditions.
Amide Bond Formation: The final step involves the formation of the amide bond by reacting the azetidinone intermediate with 3-aminophenylbenzamide under amide coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-3-methoxy-N-[3-(2-oxoazetidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of 2-fluoro-3-methoxybenzoic acid.
Reduction: Formation of 3-methoxy-N-[3-(2-oxoazetidin-1-yl)phenyl]benzamide.
Substitution: Formation of 2-amine-3-methoxy-N-[3-(2-oxoazetidin-1-yl)phenyl]benzamide.
Scientific Research Applications
2-fluoro-3-methoxy-N-[3-(2-oxoazetidin-1-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand the biological pathways and mechanisms involved in various diseases.
Mechanism of Action
The mechanism of action of 2-fluoro-3-methoxy-N-[3-(2-oxoazetidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups play a crucial role in enhancing the binding affinity and specificity of the compound to its target. The azetidinone ring is believed to contribute to the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-fluoro-3-methoxybenzamide: Lacks the azetidinone ring, resulting in different biological activity.
3-methoxy-N-[3-(2-oxoazetidin-1-yl)phenyl]benzamide: Lacks the fluoro group, affecting its binding affinity and specificity.
2-fluoro-3-methoxy-N-phenylbenzamide: Lacks the azetidinone ring, leading to different stability and bioavailability profiles.
Uniqueness
2-fluoro-3-methoxy-N-[3-(2-oxoazetidin-1-yl)phenyl]benzamide is unique due to the combination of the fluoro, methoxy, and azetidinone groups, which together enhance its binding affinity, specificity, stability, and bioavailability. This makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
2-fluoro-3-methoxy-N-[3-(2-oxoazetidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3/c1-23-14-7-3-6-13(16(14)18)17(22)19-11-4-2-5-12(10-11)20-9-8-15(20)21/h2-7,10H,8-9H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXPZZDOFWHHFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C(=O)NC2=CC(=CC=C2)N3CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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